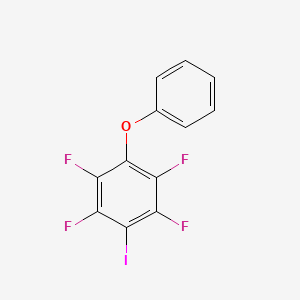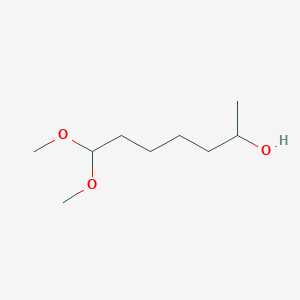
7,7-Dimethoxyheptan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dimethoxyheptan-2-OL is an organic compound with the molecular formula C9H20O3 It is a secondary alcohol characterized by the presence of two methoxy groups attached to the seventh carbon of the heptane chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethoxyheptan-2-OL typically involves the reaction of heptanal with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which is subsequently converted to the desired product through methanolysis.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, where heptanal and methanol are continuously fed into a reactor containing an acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form primary alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of heptan-2-one or heptanal.
Reduction: Formation of heptane or heptanol.
Substitution: Formation of various substituted heptan-2-OL derivatives.
科学的研究の応用
7,7-Dimethoxyheptan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
作用機序
The mechanism of action of 7,7-Dimethoxyheptan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the hydroxyl group play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Heptan-2-OL: Lacks the methoxy groups, resulting in different chemical properties and reactivity.
7-Methoxyheptan-2-OL: Contains only one methoxy group, leading to variations in its chemical behavior.
Heptanal: The aldehyde form of the compound, which exhibits different reactivity and applications.
Uniqueness: 7,7-Dimethoxyheptan-2-OL is unique due to the presence of two methoxy groups, which significantly influence its chemical properties and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its versatility in scientific research.
特性
CAS番号 |
113434-67-6 |
|---|---|
分子式 |
C9H20O3 |
分子量 |
176.25 g/mol |
IUPAC名 |
7,7-dimethoxyheptan-2-ol |
InChI |
InChI=1S/C9H20O3/c1-8(10)6-4-5-7-9(11-2)12-3/h8-10H,4-7H2,1-3H3 |
InChIキー |
VMAJKJCLNKPXTO-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCC(OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol](/img/structure/B14300471.png)

![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)

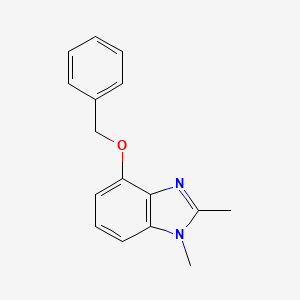
![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)
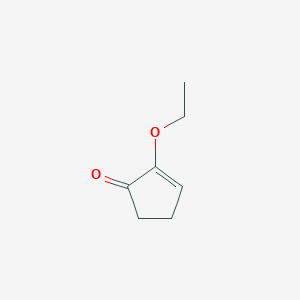
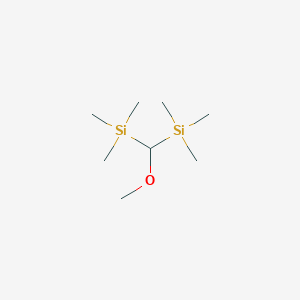
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
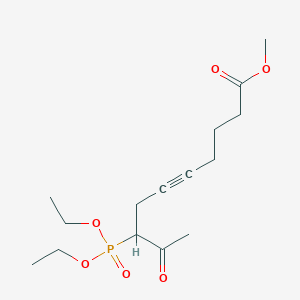
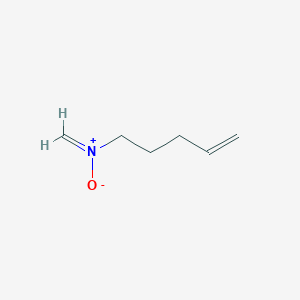

![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)
